(R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid
Overview
Description
®-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid is a chiral amino acid derivative that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is commonly used to protect amino groups during chemical reactions to prevent unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic addition-elimination, forming a tetrahedral intermediate that eliminates a carbonate ion .
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids often employs continuous flow reactors with solid acid catalysts. This method enhances efficiency and productivity by facilitating product separation and reducing reaction times .
Chemical Reactions Analysis
Types of Reactions
®-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA), resulting in the formation of the free amino acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group acts as a nucleophile.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.
Major Products Formed
Scientific Research Applications
®-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of ®-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions. Upon deprotection, the free amino group can engage in various biochemical interactions and reactions .
Comparison with Similar Compounds
Similar Compounds
(S)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid: The enantiomer of the compound, differing in the spatial arrangement of atoms.
N-t-boc-protected amino esters: These compounds also feature Boc-protected amino groups and are used in similar applications.
Uniqueness
®-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid is unique due to its specific chiral configuration, which can influence its reactivity and interactions in biochemical processes. Its Boc-protected amino group provides stability during synthetic procedures, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)12-7-4-5-13(9(7)16)6-8(14)15/h7H,4-6H2,1-3H3,(H,12,17)(H,14,15)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBMLDXQOFMMED-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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